3-Hydroxy-3-methylpentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

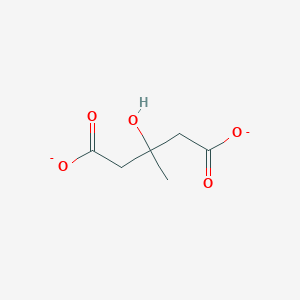

3-hydroxy-3-methylglutarate(2-) is a dicarboxylic acid dianion that results from the removal of a proton from both of the carboxylic acid groups of 3-hydroxy-3-methylglutaric acid. It has a role as a human metabolite and a plant metabolite. It is a dicarboxylic acid dianion and a 3-hydroxydicarboxylate(2-). It derives from a glutarate(2-). It is a conjugate base of a 3-hydroxy-3-methylglutarate(1-).

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Case Studies on 3-Hydroxy-3-Methylglutaric Aciduria

3-Hydroxy-3-methylpentanedioate is primarily studied in the context of 3-hydroxy-3-methylglutaric aciduria (3-HMG), a rare metabolic disorder caused by a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase. This condition leads to an accumulation of metabolites that can cause severe neurological damage and metabolic crises.

- Clinical Presentation : Patients often present with symptoms such as vomiting, lethargy, hypotonia, and seizures. A notable case involved a 20-month-old male who exhibited severe basal ganglia damage due to recurrent hypoketotic hypoglycemia, highlighting the critical role of timely diagnosis and management in preventing neurological deterioration .

- Management Strategies : Treatment typically includes supportive care during metabolic crises and supplementation with L-carnitine to help manage symptoms and reduce toxic metabolite levels .

Therapeutic Potential

Exploration in Drug Development

The compound has been investigated for its potential therapeutic effects beyond its role in metabolic disorders. Research indicates that derivatives of this compound may have applications in:

- Neuroprotection : Statins, which act on the mevalonate pathway involving 3-hydroxy-3-methylglutaryl-CoA reductase, have shown promise in treating various neurodegenerative diseases by reducing inflammation and promoting neuronal health . The pleiotropic effects of statins suggest that compounds related to this compound could also contribute to neuroprotective strategies.

- Cancer Therapy : Recent studies have explored the use of acai oil, which contains compounds related to this compound, as a photosensitizer in photodynamic therapy for melanoma. This approach demonstrated significant tumor volume reduction while preserving normal cell viability, indicating potential for further exploration in cancer treatment .

Biochemical Research

Role in Metabolic Pathways

In biochemical research, this compound serves as a crucial intermediate in various metabolic pathways. Its study aids in understanding:

- Energy Metabolism : The compound's involvement in leucine metabolism and ketone body synthesis is essential for understanding energy production under fasting or stress conditions .

- Metabolic Profiling : It is also utilized in metabolomics studies to assess metabolic disturbances in various conditions, contributing to the broader understanding of human metabolism and disease mechanisms .

Data Table: Summary of Applications

Analyse Chemischer Reaktionen

Role in the Mevalonate Pathway

3-Hydroxy-3-methylpentanedioate is a critical intermediate in the mevalonate pathway , which is essential for cholesterol and isoprenoid biosynthesis. Key reactions include:

-

Condensation with Acetyl-CoA : Hydroxymethylglutaryl-CoA synthase (HMGS) catalyzes the reaction between acetyl-CoA and acetoacetyl-CoA to form (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) .

Acetyl CoA Acetoacetyl CoAHMGSHMG CoA+CoA -

Cleavage by HMG-CoA Lyase : HMG-CoA lyase converts HMG-CoA into acetyl-CoA and acetoacetate, a reaction critical in ketogenesis and leucine catabolism . Deficiencies in this enzyme lead to 3-hydroxy-3-methylglutaric aciduria, causing toxic accumulation of HMG-CoA .

Detoxification Mechanisms

In mitochondrial dysfunction, excess HMG-CoA is detoxified via carnitine conjugation, forming 3-hydroxymethylglutaric-carnitine. This process prevents CoA pool depletion and mitochondrial toxicity .

Cross-Metathesis Reactions

This compound derivatives are synthesized via olefin cross-metathesis , a method optimized for chain elongation:

-

Grubbs II Catalyst : Using Grubbs II catalyst (4.8 mol%) and copper(I) iodide in cyclopentyl methyl ether (CPME), cross-metathesis with hept-1-ene yields C10-chain derivatives (e.g., (R)-3-hydroxydecanoic acid) in ~62% yield .

| Catalyst Loading | Substrate | Product Yield | Conditions |

|---|---|---|---|

| 4.8 mol% Grubbs II | 5d + hept-1-ene | 62% | 0.25 mol/L CPME, 24 hr |

Hydrogenation and Deprotection

-

Palladium-Catalyzed Hydrogenation : Reduces double bonds in intermediates while retaining stereochemistry.

-

Benzyl Group Removal : Acidic conditions (e.g., acetic acid/ethanol) cleave benzyl protecting groups, yielding free carboxylic acids .

Structural Confirmation

EcoScale Assessment

The synthetic pathway for derivatives achieves an average EcoScale score >60 , reflecting moderate sustainability. Cross-metathesis steps have higher Process Mass Intensity (PMI) ratios (31–72) due to solvent use, but concentration adjustments improve efficiency .

Comparative Reactivity

| Property | This compound | 3-Hydroxymethylglutaric Acid |

|---|---|---|

| Form | Dianion | Free acid |

| Molecular Weight | 160.12 g/mol | 162.14 g/mol |

| Key Reaction | CoA conjugation | Detoxification via carnitine |

Eigenschaften

Molekularformel |

C6H8O5-2 |

|---|---|

Molekulargewicht |

160.12 g/mol |

IUPAC-Name |

3-hydroxy-3-methylpentanedioate |

InChI |

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |

InChI-Schlüssel |

NPOAOTPXWNWTSH-UHFFFAOYSA-L |

SMILES |

CC(CC(=O)[O-])(CC(=O)[O-])O |

Kanonische SMILES |

CC(CC(=O)[O-])(CC(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.